molecular formula C8H6Cl3FO B1402175 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404194-30-4

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Cat. No. B1402175
M. Wt: 243.5 g/mol
InChI Key: WHNDYSKIUZCBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, also known as FMTCB, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 98 °C and a low vapor pressure. FMTCB has been used as a reagent in organic synthesis, as a solvent, and as a starting material for the production of pharmaceuticals, dyes, and other organic compounds.

Mechanism Of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is not well understood. However, it is known that the compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. In addition, it can react with other compounds to form adducts, which can then be used in the synthesis of other compounds.

Biochemical And Physiological Effects

Due to its low vapor pressure and volatility, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene has been found to have little to no effect on human physiology or biochemistry. In laboratory animals, however, it has been found to have some effects, including increased liver weight, increased liver enzyme activity, and increased levels of serum cholesterol.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it has a low vapor pressure and volatility, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

In the future, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene could be used in the synthesis of a variety of new compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of nucleosides, nucleotides, and other biologically active compounds. Additionally, it could be used as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene and to develop new methods for its synthesis.

Scientific Research Applications

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. In addition, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene has been used in the synthesis of nucleosides, nucleotides, and other biologically active compounds.

properties

IUPAC Name

2-fluoro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNDYSKIUZCBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 3
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.